N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
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Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of heterocycles that may contribute to its biological activity. The molecular formula is C15H19N3O2, and it possesses a molecular weight of approximately 271.33 g/mol.
Anticancer Activity
Research has indicated that compounds containing isoxazole and pyrazole moieties exhibit significant anticancer properties. For instance:
- Isoxazole Derivatives : Various studies have shown that derivatives with isoxazole rings can induce apoptosis in cancer cells. For example, certain isoxazole-pyrazole heterodimers demonstrated cytotoxicity against breast cancer cell lines with IC50 values ranging from 19.19 to 25.87 µM .
- Mechanism of Action : The anticancer activity often involves the induction of cell cycle arrest and apoptosis through caspase activation pathways. Flow cytometric analyses revealed that compounds similar to this compound can lead to significant cell cycle disruptions in MCF-7 and MDA-MB-231 cell lines .
Anti-inflammatory Effects
Compounds with isoxazole structures have also been linked to anti-inflammatory activities:
- Cytokine Inhibition : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential for treating inflammatory diseases .
Antibacterial Activity
Preliminary studies indicate that certain derivatives of the compound may possess antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have been tested against various bacterial strains with varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .
Case Studies and Research Findings
- Study on Isoxazole Derivatives :
- Flow Cytometry Analysis :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-20-13(10-6-4-7-12(10)18-20)9-17-16(21)15-11-5-2-3-8-14(11)22-19-15/h2-9H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSNQWODUVGTJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=NOC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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